molecular formula C18H16FN3O2S B2908321 N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034268-15-8

N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2908321
CAS No.: 2034268-15-8
M. Wt: 357.4
InChI Key: MOAYFSWYYUYJLN-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a bipyridine core linked to a methanesulfonamide group via a methylene bridge. While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with sulfonamides studied for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-17-6-2-1-4-16(17)13-25(23,24)22-11-14-7-9-21-18(10-14)15-5-3-8-20-12-15/h1-10,12,22H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAYFSWYYUYJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its biological activity against various targets. This article reviews the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety, which is known for its ability to form coordination complexes with metal ions, enhancing its biological activity. The methanesulfonamide group contributes to its solubility and reactivity. The presence of the fluorophenyl group may enhance its pharmacokinetic properties and selectivity towards biological targets.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes implicated in cancer cell proliferation and survival. For instance, it may act as an inhibitor of deoxycytidine kinase (dCK), which is critical in nucleotide metabolism in cancer cells .
  • Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving caspase activation and changes in the Bax/Bcl-2 ratio, suggesting that this compound may also exhibit such properties .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
L1210 (Murine Leukemia)0.255 ± 0.021Inhibition of dCK leading to reduced dNTP pools
CCRF-CEM (Human Leukemia)0.510 ± 0.014Induction of apoptosis via caspase activation

In Vivo Studies

Preclinical studies have evaluated the efficacy of this compound in animal models. Notable findings include:

  • Tumor Growth Inhibition : In xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition without substantial toxicity, indicating a favorable therapeutic window .

Case Studies

A recent case study explored the effects of this compound on human cancer xenografts in nude mice. The study reported that administration of this compound resulted in:

  • Significant Tumor Reduction : Tumors showed a reduction in size by approximately 50% after treatment compared to control groups.
  • Mechanistic Insights : Molecular analysis revealed increased levels of apoptotic markers such as cleaved PARP and activated caspases, confirming the compound's role in inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

Comparatively:

  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Features a single pyridine ring with an anilino group and a para-methylbenzenesulfonamide. The absence of a bipyridine system may reduce rigidity and binding versatility compared to the target compound.
  • Example 56 () : Contains a pyrazolo[3,4-d]pyrimidine core and a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl group. The fluorophenyl group here is meta-substituted, contrasting with the target compound’s ortho-fluorophenyl, which may influence steric hindrance and electronic effects.
  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Incorporates a morpholinyl-pyrimidine scaffold and a trimethylbenzenesulfonamide. The morpholine ring introduces polarity, while the bromine atom may enhance halogen bonding.
Table 1: Structural and Physical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Synthesis Method
N-([2,3'-Bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide Not reported Not reported Bipyridine core, ortho-fluorophenyl, sulfonamide Likely Suzuki coupling
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () ~340 (estimated) Not reported Pyridine-anilino, para-methylbenzenesulfonamide Sulfonyl chloride reaction
Example 56 () 603.0 252–255 Pyrazolo-pyrimidine, meta-fluorophenyl, chromen Suzuki coupling
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-... () Not reported Not reported Morpholinyl-pyrimidine, trimethylbenzenesulfonamide Thioether formation

Pharmacological Implications (Inferred)

  • Fluorophenyl Groups: The ortho-fluorine in the target compound may enhance lipophilicity and CNS penetration compared to meta- or para-substituted analogues (e.g., Example 56).
  • Bipyridine vs. Pyrimidine-based analogues () may prioritize hydrogen bonding via nitrogen atoms.

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